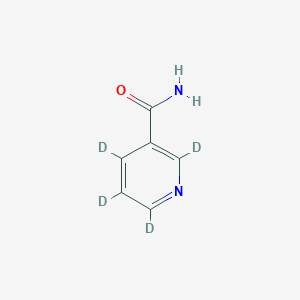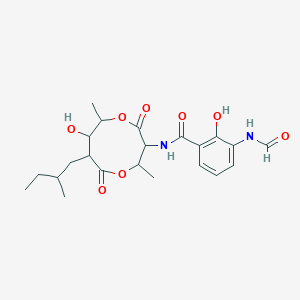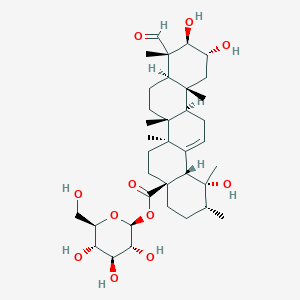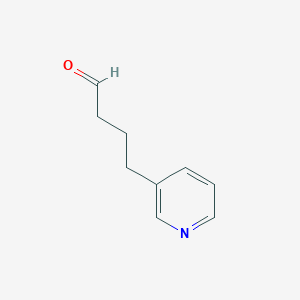
2-Methoxy-2'-methylbenzophenone
Übersicht
Beschreibung
2-Methoxy-2'-methylbenzophenone is a compound that is structurally related to various methoxy-substituted benzophenones and methoxyphenols, which are of interest due to their potential applications in fields such as UV-filtration, pharmaceuticals, and materials science. While the specific compound 2-Methoxy-2'-methylbenzophenone is not directly studied in the provided papers, related compounds and their properties and reactions are discussed, providing insights into the behavior that 2-Methoxy-2'-methylbenzophenone might exhibit .
Synthesis Analysis
The synthesis of related methoxy-substituted benzophenones often involves reactions such as the domino Michael/retro-Michael/Mukaiyama-aldol reaction, which can yield a variety of functionalized benzophenones with potential as UV filters . Additionally, acylation reactions have been studied for methoxy-substituted dihydrobenzofurans, which could provide insights into the acylation behavior of 2-Methoxy-2'-methylbenzophenone .
Molecular Structure Analysis
The molecular structure of methoxy-substituted compounds has been extensively studied using techniques such as FT-IR, NMR, UV-vis spectroscopy, and X-ray crystallography. These studies reveal the presence of intermolecular and intramolecular hydrogen bonds, which are significant in determining the physical and chemical properties of these compounds .
Chemical Reactions Analysis
Methoxy-substituted benzophenones can undergo various chemical reactions, including photochemical synthesis, transacylation, and cyclization to form different products such as xanthones . The ability to form hydrogen bonds can also influence the reactivity of these compounds in solution and in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted compounds, including 2-methoxyphenol and dimethoxybenzenes, have been studied through thermochemical, calorimetric, and quantum-chemical methods. These studies provide data on enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Additionally, the strength of intermolecular hydrogen bonds in complexes with organic bases has been measured, and the effects of substituent position on these properties have been analyzed .
Wissenschaftliche Forschungsanwendungen
Mass Spectral Analysis
2-Methoxy-2'-methylbenzophenone, along with its derivatives, has been studied for its mass spectra characteristics. These studies have revealed that fragmentation processes are significant in understanding the structure of benzophenones. For example, the research by Grimshaw, Sell, and Haslett (1974) examined the mass spectra of various methoxy and methyl derivatives of 2-methylbenzophenone, providing insights into the fragmentation processes of these compounds (Grimshaw, Sell, & Haslett, 1974).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-methoxy-2'-methylbenzophenone have been synthesized and studied for their potential anti-inflammatory properties. For instance, Bartoń (1979) synthesized new benzophenone derivatives, including 2-methoxy- and 2-acetoxy-5-methylbenzophenones, and investigated their prostaglandin synthetase inhibition properties (Bartoń, 1979).
Environmental Applications
In environmental studies, methoxyphenols like 2-methoxy-2'-methylbenzophenone are used as proxies for terrestrial biomass. Vane and Abbott (1999) explored the chemical changes in lignin during hydrothermal alteration using methoxyphenols (Vane & Abbott, 1999).
Polymer Research
In the field of polymer science, 2-methoxy-2'-methylbenzophenone derivatives have been used in the stabilization of polymers. Hodgeman (1979) prepared a derivative, 2-hydroxy-4′-vinylbenzophenone, by demethylation of 2-methoxy-4′-vinylbenzophenone, and copolymerized it with styrene, demonstrating its light stabilizing effect (Hodgeman, 1979).
Biochemical Synthesis
2-Methoxy-2'-methylbenzophenone derivatives have also been used in biochemical synthesis. Mishra and Misra (1986) used a derivative for the protection of exocyclic amino groups in nucleosides, aiding in the synthesis of oligodeoxyribonucleotide (Mishra & Misra, 1986).
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)15(16)13-9-5-6-10-14(13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVWFQXACSDTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493532 | |
| Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2'-methylbenzophenone | |
CAS RN |
142256-62-0 | |
| Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















